![molecular formula C8H7F4N B1349817 5-Fluoro-2-(trifluoromethyl)benzylamine CAS No. 231291-14-8](/img/structure/B1349817.png)
5-Fluoro-2-(trifluoromethyl)benzylamine
Description
5-Fluoro-2-(trifluoromethyl)benzylamine, also known as 5-Fluoro-2-trifluoromethylbenzylamine, is an organic compound used in a variety of scientific and industrial applications. It is highly reactive, making it a useful reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is a key ingredient in many catalysts and catalytic processes.
Scientific Research Applications
Catalytic Fluorination in Medicinal Chemistry
5-Fluoro-2-(trifluoromethyl)benzylamine is used in palladium-catalyzed ortho-fluorination, which is crucial in medicinal chemistry and synthesis. The transformation of triflamide into a variety of synthetically useful functional groups highlights its broad applicability in this field (Wang, Mei, & Yu, 2009).
Biomimetic Reductive Amination
The compound plays a role in the biomimetic reductive amination of fluoro aldehydes and ketones. This process, involving the isomerization of N-benzylimines derived from fluorinated aldehydes or ketones and benzylamine, is important for the synthesis of fluorine-containing amines with biological interest (Ono, Kukhar, & Soloshonok, 1996).
Anticonvulsant Drug Research
In the search for novel antiepileptic drugs, 5-Fluoro-2-(trifluoromethyl)benzylamine derivatives have been synthesized and evaluated. This research aims to develop new compounds with potential anticonvulsant activity, which is a significant contribution to pharmaceutical science (Apraku & Okoro, 2019).
Synthesis of Ring-Fluorinated Hetero- and Carbocycles
The compound is utilized in the synthesis of ring-fluorinated hetero- and carbocycles. This includes the synthesis of 2-fluorinated indole, benzo[b]furan, and benzo[b]thiophene, demonstrating its utility in creating complex organic structures (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).
Production of Soluble Fluoro-Polyimides
5-Fluoro-2-(trifluoromethyl)benzylamine is involved in the production of soluble fluoro-polyimides. These materials, derived from a fluorine-containing aromatic diamine, have applications in industries requiring materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
Iodination in Organic Synthesis
The compound is used in the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, showcasing its utility in organic synthesis. This process is significant for creating compounds with specific regioisomers, important in various synthetic applications (Dunn et al., 2018).
properties
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDWPCJUMDGSCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372149 | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethyl)benzylamine | |
CAS RN |
231291-14-8 | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=231291-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-(trifluoromethyl)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 231291-14-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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